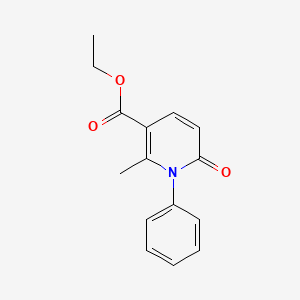

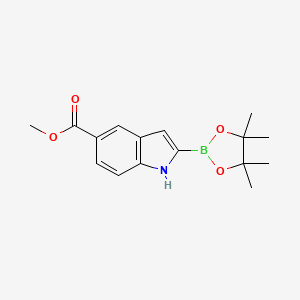

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

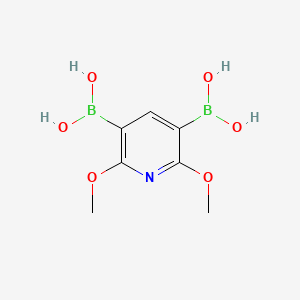

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of this compound can be achieved using a simple and convenient method. This involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .Molecular Structure Analysis

The dihydropyrimidine ring of this compound adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex. For instance, a simple and convenient synthesis of tautomeric (6 or 2)-hydroxy-4-methyl-(2 or 6)-oxo-1-(substituted phenyl)-(1,2 or 1,6)-dihydropyridine-3-carbonitriles from ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry has been presented .Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is involved in several synthesis processes and chemical reactions. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Additionally, it is used in the preparation of ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates through a one-step procedure with acetoacetanilides (Hayotsyan et al., 2019).

Potential Medicinal Applications

While avoiding details on drug use, dosage, and side effects, it is noteworthy that this compound has been explored for its cardiotonic activity. It has been found to be more potent than milrinone as a positive inotropic agent (Mosti et al., 1993).

Crystallographic Studies

Crystallographic studies of this compound, particularly in the context of cardiotonic agents, have been reported. For instance, the crystal structure of ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylate, a related compound, has been studied to understand structure-activity relationships in cardiotonic activities (Orsini et al., 1990).

Application in Dye and Textile Industry

In the dye and textile industry, derivatives of ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate have been synthesized for application on polyester and nylon fabrics. These dyes have shown good fastness and levelness properties (Abolude et al., 2021).

Antimicrobial Properties

Some derivatives of this compound have been synthesized and evaluated for antimicrobial activity, exhibiting significant to moderate antibacterial and promising antifungal activity (Shastri & Post, 2019).

Mechanism of Action

properties

IUPAC Name |

ethyl 2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-10-14(17)16(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFIQHUZAFDVCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C=C1)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)